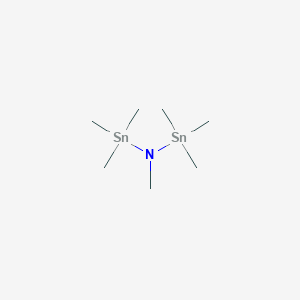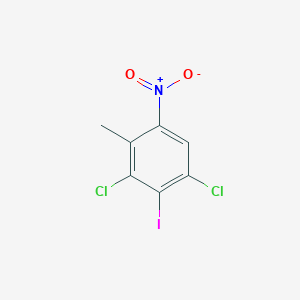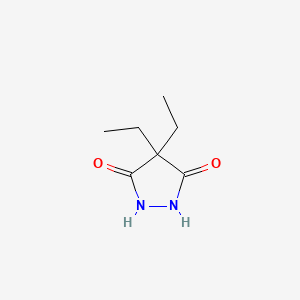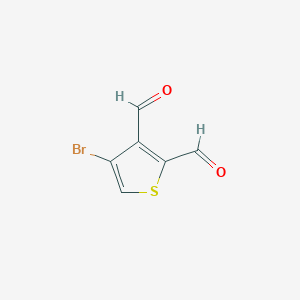
Nicotinic acid, decyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid, decyl ester, also known as decyl nicotinate, is an organic compound with the molecular formula C16H25NO2. It is an ester derivative of nicotinic acid (niacin), a form of vitamin B3. This compound is characterized by its long decyl chain, which imparts unique physical and chemical properties compared to its parent compound, nicotinic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nicotinic acid, decyl ester can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with decanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: Nicotinic acid, decyl ester undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Nicotinic acid and decanol.
Reduction: Decanol and nicotinic aldehyde.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nicotinic acid, decyl ester has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of nicotinic acid, decyl ester involves its interaction with nicotinic acid receptors. Upon hydrolysis, it releases nicotinic acid, which activates G-protein-coupled receptors (GPCRs) on adipocytes. This activation leads to the inhibition of lipolysis, resulting in decreased free fatty acid levels in the bloodstream . Additionally, nicotinic acid influences various metabolic pathways by acting as a precursor to nicotinamide adenine dinucleotide (NAD) and its derivatives .
Comparación Con Compuestos Similares
Nicotinic Acid (Niacin): The parent compound, known for its role in lipid metabolism and cardiovascular health.
Nicotinamide (Niacinamide): An amide derivative of nicotinic acid, used in skincare and as a dietary supplement.
Nicotinic Acid Esters: Other esters of nicotinic acid with varying alkyl chains, each exhibiting unique properties and applications.
Uniqueness: Nicotinic acid, decyl ester stands out due to its long decyl chain, which imparts enhanced lipophilicity and potential for use in lipid-based formulations. This unique structure allows for targeted delivery and prolonged activity in biological systems .
Propiedades
Número CAS |
5338-17-0 |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
decyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-13-19-16(18)15-11-10-12-17-14-15/h10-12,14H,2-9,13H2,1H3 |
Clave InChI |
OVSJCKDIBDNMMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)



![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)



![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)



